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Compound of Interest

Compound Name: 5-Bromo-4-methylpyrimidin-2-ol

Cat. No.: B1290279 Get Quote

Disclaimer: Due to the limited availability of public spectroscopic data for 5-Bromo-4-
methylpyrimidin-2-ol, this guide utilizes the closely related and structurally similar compound,

4-methylpyrimidine, as a representative example to illustrate the principles of spectroscopic

data presentation and experimental methodologies. The data and analyses presented herein

pertain exclusively to 4-methylpyrimidine.

This technical whitepaper provides a comprehensive overview of the spectroscopic

characterization of 4-methylpyrimidine, a key heterocyclic compound. It is intended for

researchers, scientists, and professionals in the field of drug development and chemical

analysis. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 4-methylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 4-methylpyrimidine
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.95 s - H2

8.50 d 5.0 H6

7.25 d 5.0 H5

2.60 s - -CH₃

Solvent: CDCl₃ s = singlet, d = doublet

Table 2: ¹³C NMR Spectroscopic Data for 4-methylpyrimidine

Chemical Shift (δ) ppm Assignment

166.0 C4

158.5 C2

156.8 C6

129.8 C5

24.2 -CH₃

Note: Specific peak assignments for ¹³C NMR can vary based on the prediction model and

experimental conditions. The provided assignments are based on typical chemical shifts for

similar structures.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 4-methylpyrimidine
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Wavenumber (cm⁻¹) Intensity Assignment

3050-2950 Medium
C-H stretch (aromatic and

alkyl)

1580-1450 Strong C=C and C=N stretching

1435 Medium C-H bend (methyl)

995, 785, 720 Strong C-H out-of-plane bending

Sample Preparation: Neat (liquid film)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 4-methylpyrimidine

m/z Relative Intensity (%) Assignment

94 100 [M]⁺ (Molecular Ion)

93 50 [M-H]⁺

67 45 [M-HCN]⁺

52 20 [C₃H₂N]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of the purified compound was dissolved in

approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane

(TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
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Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition: The proton NMR spectrum was acquired with a spectral width of 16 ppm,

a relaxation delay of 1.0 s, and a total of 16 scans. The free induction decay (FID) was Fourier

transformed with an exponential line broadening of 0.3 Hz.

¹³C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled

pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an

accumulation of 1024 scans.

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium

bromide (KBr) plates.[1][2] For solid samples, a common alternative is to prepare a KBr pellet

by grinding a small amount of the sample with KBr powder and pressing it into a translucent

disk.[2]

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution

of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically

subtracted from the sample spectrum. A total of 32 scans were co-added to improve the signal-

to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC) for volatile compounds.

Instrumentation: Mass spectral data was obtained using a mass spectrometer equipped with an

Electron Ionization (EI) source.

Ionization and Analysis: The sample was ionized using a 70 eV electron beam.[3] The resulting

ions were accelerated and separated by a quadrupole mass analyzer. The detector recorded

the abundance of ions at each mass-to-charge (m/z) ratio.
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Workflow and Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical workflow for

spectroscopic analysis and the relationship between the different analytical techniques.
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Caption: A generalized workflow for the spectroscopic analysis and structure elucidation of an

organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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